N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-18-12-10(16-17-18)11(13-7-14-12)15-8-4-3-5-9(6-8)19-2/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKNMAUEDSYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Pyrimidine Ring Formation: The pyrimidine ring is then constructed through a series of condensation reactions involving suitable starting materials like amidines and β-diketones.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The triazolo-pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression.
Structure-Activity Relationship
The effectiveness of N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine as an anticancer agent is influenced by its structural modifications. For instance:
- Substituents at specific positions on the pyrimidine ring can enhance potency against certain cancer cell lines.
- The presence of a methoxy group has been associated with increased lipophilicity and improved cellular uptake .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
Antibacterial Activity
Studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the growth of various bacterial strains through mechanisms such as:
- Disruption of bacterial cell wall synthesis
- Inhibition of key metabolic pathways within bacterial cells
Antifungal Activity
Similar to its antibacterial effects, the compound exhibits antifungal properties by targeting fungal cell membrane synthesis and function .
Central Nervous System Effects
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for investigating central nervous system effects.
CNS Depressive and Anticonvulsant Effects
Research indicates that derivatives of triazolo-pyrimidines can exhibit CNS depressive effects and anticonvulsant activity, which may be beneficial in treating conditions like epilepsy or anxiety disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
Target Identification
Targets identified through docking studies include:
- Epidermal growth factor receptor (EGFR)
- Phosphoinositide 3-kinase (PI3K)
These studies provide insights into the compound's potential selectivity and efficacy against specific diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity.
| Step | Description | Yield |
|---|---|---|
| 1 | Reaction of 3-methoxyphenylamine with methyl isocyanate | High |
| 2 | Cyclization with triazole precursors | Moderate |
| 3 | Purification via crystallization | Variable |
Optimizing these synthetic pathways is crucial for scaling up production for research and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Another triazolopyrimidine derivative with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: A related scaffold that also exhibits enzyme inhibitory properties and potential therapeutic applications.
Uniqueness: N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to the presence of the 3-methoxyphenyl and 3-methyl groups, which may enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness can lead to improved biological activity and reduced side effects compared to other similar compounds.
Biological Activity
N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N6O, with a molar mass of approximately 232.26 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is characteristic of many biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the methoxy group enhances its solubility and reactivity, facilitating binding to various enzymes and receptors. These interactions lead to significant pharmacological effects:
- Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines by inhibiting tubulin polymerization. This mechanism disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects.
Antiproliferative Studies
Recent studies have demonstrated that this compound exhibits strong antiproliferative effects in vitro. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.45 |
| A549 | 0.52 |
| HT-29 | 0.53 |
These values indicate that the compound is significantly more potent than some established anticancer agents like CA-4 in certain contexts .
Induction of Apoptosis
Mechanistic studies have shown that this compound can induce apoptosis through the intrinsic pathway. Key indicators include mitochondrial depolarization and activation of caspase-9, which are critical markers for apoptosis .
Case Studies
- Zebrafish Model : In vivo experiments using zebrafish models have validated the antiproliferative effects observed in vitro. The compound demonstrated significant activity against tumor growth in these models, supporting its potential as an anticancer therapeutic .
- Comparative Studies : In comparative studies with other derivatives of triazolopyrimidines, this compound outperformed several analogs in terms of potency against various cancer cell lines .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
The synthesis typically involves cyclization of precursors like aminopyrimidines with triazole-forming reagents. For example, substituted pyrimidine cores can be functionalized via nucleophilic aromatic substitution (NAS) with 3-methoxyaniline under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction yields can be optimized by controlling temperature (80–120°C) and using microwave-assisted synthesis to reduce time .
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₂N₆O: 257.1145) .
- X-ray crystallography : For unambiguous confirmation of the triazolo[4,5-d]pyrimidine core and substituent orientations (e.g., bond angles and torsion angles) .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screening should focus on receptor binding assays (e.g., adenosine A₂A or cannabinoid CB2 receptors, given structural analogs in the triazolopyrimidine class ). Use radioligand displacement assays (IC₅₀ determination) or fluorescence polarization. For enzyme inhibition, employ kinetic assays (e.g., NADPH oxidase inhibition, as seen in VAS3947, a related triazolopyrimidine ). Cell viability assays (MTT or ATP-lite) in cancer lines can assess cytotoxic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize substituents for target selectivity?
- Systematic substitution : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating groups (e.g., NH₂) to modulate receptor binding. For example, chloro-substituted analogs show enhanced CB2 affinity .
- Triazole ring modifications : Compare [1,2,3]triazolo vs. [1,2,4]triazolo isomers to assess impact on adenosine receptor antagonism .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., CB2 receptor PDB: 5TGZ) and guide rational design .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms) or compound purity. Mitigate by:
- Standardized protocols : Use identical cell lines (e.g., HEK293T for transfected receptors) and controls.
- Orthogonal validation : Confirm adenosine receptor antagonism via both cAMP accumulation and calcium flux assays .
- Batch analysis : Ensure ≥98% purity (HPLC) and exclude solvent residues (TGA/DSC) .
Q. What crystallographic techniques elucidate its binding mode with enzymes?
Co-crystallize the compound with target enzymes (e.g., NADPH oxidase) using hanging-drop vapor diffusion. Resolve structures at ≤2.0 Å resolution (synchrotron X-ray sources) to identify key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic side chains) . Refinement in Phenix or SHELXL ensures accuracy .
Q. How to design analogs with improved pharmacokinetic (PK) properties?
- LogP optimization : Introduce polar groups (e.g., morpholine, piperazine) to reduce hydrophobicity (clogP <3) while maintaining membrane permeability .
- Metabolic stability : Test hepatic microsomal stability (human/rat) and identify metabolic soft spots (e.g., methoxy demethylation) via LC-MS/MS .
- Prodrug strategies : Mask the amine group as acetyl or phosphate esters to enhance solubility .
Methodological Resources
- Synthetic Protocols : Refer to triazolopyrimidine cyclization in J. Med. Chem. and microwave-assisted synthesis in Org. Process Res. Dev. .
- Crystallography : Follow protocols in Acta Cryst. for single-crystal X-ray diffraction.
- SAR Tools : Use PubChem BioAssay data (AID 743255) for analog activity comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
